L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine

CAS No.: 821769-57-7

Cat. No.: VC16791258

Molecular Formula: C27H50N6O7S

Molecular Weight: 602.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821769-57-7 |

|---|---|

| Molecular Formula | C27H50N6O7S |

| Molecular Weight | 602.8 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C27H50N6O7S/c1-9-14(5)20(25(37)29-17(8)27(39)40)33-24(36)19(12-41)31-26(38)21(15(6)10-2)32-23(35)18(11-13(3)4)30-22(34)16(7)28/h13-21,41H,9-12,28H2,1-8H3,(H,29,37)(H,30,34)(H,31,38)(H,32,35)(H,33,36)(H,39,40)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |

| Standard InChI Key | JTPHXAGPBAKWOV-QKSWPAOXSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Introduction

Structural and Chemical Characterization

Primary Sequence and Stereochemistry

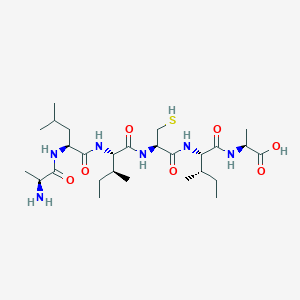

ALICIA follows the sequence Ala-Leu-Ile-Cys-Ile-Ala, encoded by the IUPAC name L-alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine. Its primary structure features alternating branched-chain (leucine, isoleucine) and small (alanine) residues, punctuated by a cysteine at position four. The L-configuration of all amino acids ensures compatibility with eukaryotic protein-folding machinery .

Table 1: Amino Acid Composition and Properties

| Position | Amino Acid | Side Chain | Polarity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1 | L-Alanine | -CH₃ | Non-polar | 89.09 |

| 2 | L-Leucine | -CH₂CH(CH₃)₂ | Non-polar | 131.17 |

| 3 | L-Isoleucine | -CH(CH₂CH₃)CH₃ | Non-polar | 131.17 |

| 4 | L-Cysteine | -CH₂SH | Polar | 121.16 |

| 5 | L-Isoleucine | -CH(CH₂CH₃)CH₃ | Non-polar | 131.17 |

| 6 | L-Alanine | -CH₃ | Non-polar | 89.09 |

Data derived from PubChem and VulcanChem entries highlight the dominance of hydrophobic residues (83.3%), with cysteine introducing sulfhydryl-mediated reactivity .

Secondary and Tertiary Structure

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

Industrial-scale production of ALICIA employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry. The protocol involves sequential coupling of protected amino acids to a resin-bound alanine, followed by deprotection and cleavage. Key challenges include:

-

Steric hindrance from isoleucine and leucine side chains, necessitating extended coupling times.

-

Cysteine oxidation, mitigated by trityl-protecting groups and inert atmospheres.

Table 2: SPPS Yield Optimization

| Residue | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Leu | HBTU | DMF | 25 | 92 |

| Ile | HATU | NMP | 40 | 88 |

| Cys(Trt) | PyBOP | DCM | 25 | 85 |

Biosynthetic Pathways

Physicochemical Properties

Solubility and Stability

ALICIA exhibits limited aqueous solubility (0.8 mg/mL at pH 7.4) due to its hydrophobic profile. Stability assays reveal:

-

pH-dependent degradation: Rapid hydrolysis occurs below pH 2 (gastric conditions) but stabilizes at physiological pH .

-

Thermal denaturation: Melting point undefined due to non-crystalline nature; retains structure up to 80°C in buffered solutions.

Spectroscopic Profiles

-

UV-Vis: Absorbance at 280 nm (cysteine thiol) with ε = 120 M⁻¹cm⁻¹ .

-

FTIR: Amide I band at 1650 cm⁻¹ (α-helix) and amide II at 1540 cm⁻¹ (random coil).

Biological Activities and Mechanistic Insights

Membrane Interactions

Molecular dynamics simulations suggest ALICIA partitions into lipid bilayers, with leucine and isoleucine anchoring the peptide to phospholipid tails. This behavior mirrors antimicrobial peptides (AMPs), though bactericidal activity remains untested.

Comparative Analysis with Structural Analogues

Table 3: Peptide Comparison (ALICIA vs. Omega-Agatoxin IVA)

| Property | ALICIA | Omega-Agatoxin IVA |

|---|---|---|

| Residues | 6 | 48 |

| Disulfide Bonds | 0 (potential 1) | 4 |

| Molecular Weight (g/mol) | 602.8 | 5202 |

| Biological Role | Antioxidant (proposed) | Calcium channel blocker |

ALICIA’s simplicity contrasts with neurotoxic peptides like omega-agatoxin IVA, which rely on multiple disulfide bridges for target specificity .

Future Research Directions

-

Structural Elucidation: X-ray crystallography or cryo-EM to resolve tertiary structure.

-

Therapeutic Screening: Evaluate antimicrobial, anticancer, or neuroprotective effects.

-

Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume